Furanogermenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

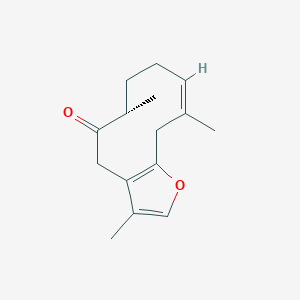

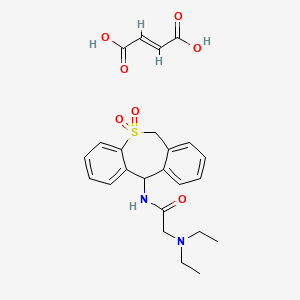

Furanogermenone belongs to the class of organic compounds known as germacrane sesquiterpenoids. These are sesquiterpenoids having the germacrane skeleton, with a structure characterized by a cyclodecane ring substituted with an isopropyl and two methyl groups. Furanogermenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, furanogermenone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, furanogermenone can be found in ginger. This makes furanogermenone a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Composition and Importance in Essential Oils

Furanogermenone is a significant constituent in the essential oils of various plants. For instance, it was identified as a major component in the leaf, fruit, and bark oils of Neolitsea pallens. In the leaf oil, furanogermenone constituted 30.6% of the composition. Its presence is of chemosystematic and commercial importance due to its notable quantity in these essential oils (Padalia et al., 2007).

Synthetic Furanones in Infection Control

Synthetic furanones, derived from furanogermenone, have been studied for their potential in controlling bacterial infections. They have been found to interfere with bacterial quorum-sensing systems, thereby inhibiting bacterial virulence. This discovery opens up new avenues for controlling bacterial infections without directly killing the bacteria or inhibiting their growth, as demonstrated in studies with Pseudomonas aeruginosa in mice (Wu et al., 2004).

Anti-viral Potential

Furanogermenone derivatives have been synthesized and evaluated for their anti-viral activity. The study focused on novel 2-furanone derivatives due to their biological activities and the ability to be converted into several biologically active compounds. Some derivatives exhibited significant activities against viruses like rotavirus, highlighting their potential as anti-viral agents (El-Shanbaky et al., 2020).

Platform for Screening Harmful Furans

A study developed an analytical platform for screening potentially harmful furans. This platform was designed to detect cis-enediones resulting from the metabolic activation of furan-containing compounds. The study's objective was to address the increasing risks of consuming toxic furans found in various natural products (Wang et al., 2014).

Potential Anti-angiogenic Effects

Furanodiene, a furanogermenone-related compound, demonstrated potential anti-angiogenic effects in human umbilical vein endothelial cells and zebrafish models. The study focused on furanodiene's ability to inhibit endothelial cell growth, invasion, migration, and tube formation, which are crucial for angiogenesis. This suggests its potential role in anti-tumor activities (Zhong et al., 2012).

Eigenschaften

CAS-Nummer |

81678-18-4 |

|---|---|

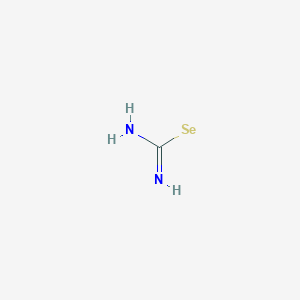

Molekularformel |

C15H20O2 |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

(6S,9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one |

InChI |

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14(16)8-13-12(3)9-17-15(13)7-10/h5,9,11H,4,6-8H2,1-3H3/b10-5-/t11-/m0/s1 |

InChI-Schlüssel |

ZLESWHXADLWJPV-VQNWOSHQSA-N |

Isomerische SMILES |

C[C@H]1CC/C=C(\CC2=C(CC1=O)C(=CO2)C)/C |

SMILES |

CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C |

Kanonische SMILES |

CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C |

melting_point |

46.5-47.5°C |

Andere CAS-Nummern |

81678-18-4 |

Physikalische Beschreibung |

Solid |

Synonyme |

furanogermenone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

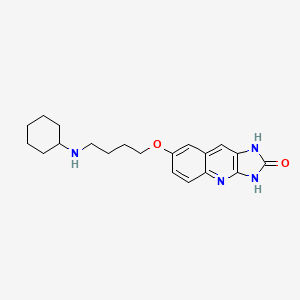

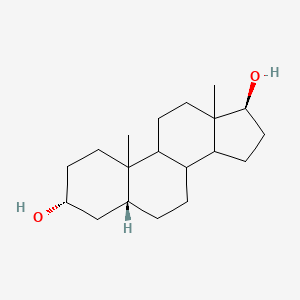

![bis[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] (E)-but-2-enedioate](/img/structure/B1239434.png)

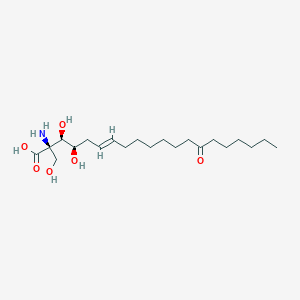

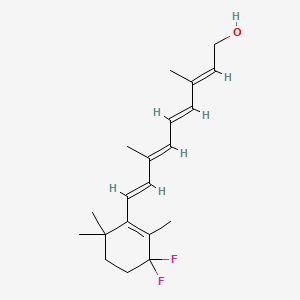

![1-[(5R,6S,6aS)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1239441.png)

![5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B1239449.png)

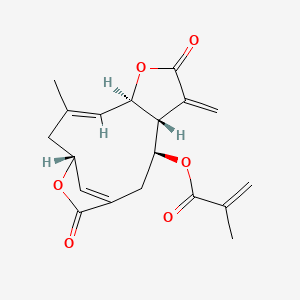

![(8R,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one](/img/structure/B1239451.png)

![(2S)-2-aminobutanedioic acid;(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B1239454.png)